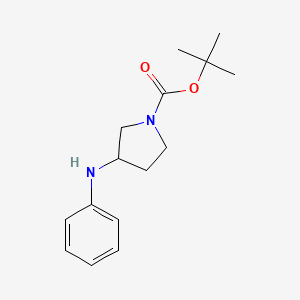

tert-Butyl 3-(phenylamino)pyrrolidine-1-carboxylate

Description

Properties

IUPAC Name |

tert-butyl 3-anilinopyrrolidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22N2O2/c1-15(2,3)19-14(18)17-10-9-13(11-17)16-12-7-5-4-6-8-12/h4-8,13,16H,9-11H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NACSSYAFISGJHD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(C1)NC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70458059 | |

| Record name | tert-Butyl 3-(phenylamino)pyrrolidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70458059 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

262.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

816468-24-3 | |

| Record name | tert-Butyl 3-(phenylamino)pyrrolidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70458059 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Ring-Closing Metathesis (RCM) Approach

The ring-closing metathesis (RCM) strategy employs Grubbs catalysts to construct the pyrrolidine core. A diene precursor, such as N-allyl-3-bromo-pyrrolidine , undergoes RCM in the presence of Grubbs second-generation catalyst (2–5 mol%) under inert atmosphere. Subsequent functionalization introduces the phenylamino group via nucleophilic substitution using aniline and a base (e.g., K₂CO₃) in dimethylformamide (DMF) at 80°C. The tert-butyl carbamate (Boc) group is then introduced via reaction with di-tert-butyl dicarbonate (Boc₂O) in tetrahydrofuran (THF) with 4-dimethylaminopyridine (DMAP) as a catalyst.

Key Data:

- Yield: 62–68% over three steps

- Purity: >95% (HPLC) after silica gel chromatography

- Critical Parameters:

- Catalyst loading (≥2 mol% ensures complete ring closure)

- Aniline stoichiometry (1.2 equivalents minimizes side reactions)

Nucleophilic Substitution on Preformed Pyrrolidine

This method starts with 3-chloropyrrolidine , which undergoes nucleophilic displacement with aniline in refluxing toluene (110°C, 12 hours) using triethylamine as a base. The Boc group is introduced post-substitution via reaction with Boc₂O in dichloromethane (DCM) at 0–25°C.

Optimization Insights:

- Solvent Effects: Toluene outperforms DMF in reducing elimination byproducts.

- Temperature Control: Slow addition of Boc₂O at 0°C prevents exothermic side reactions.

| Step | Reagents | Conditions | Yield |

|---|---|---|---|

| 1 | Aniline, Et₃N | Toluene, 110°C, 12h | 78% |

| 2 | Boc₂O, DMAP | DCM, 0°C → 25°C, 6h | 85% |

Reductive Amination Pathway

A ketone intermediate, 3-oxopyrrolidine-1-carboxylate , reacts with aniline under reductive conditions. Sodium cyanoborohydride (NaBH₃CN) in methanol (25°C, 24h) facilitates imine formation and reduction. Prior Boc protection ensures amine stability during reduction.

Advantages:

- Avoids harsh substitution conditions.

- Suitable for scale-up due to minimal purification needs.

Limitations:

- Requires pre-protected pyrrolidine, adding synthetic steps.

Industrial-Scale Production Considerations

Catalytic Hydrogenation

Industrial protocols often use Pd/C or Raney Ni for catalytic hydrogenation of nitro intermediates. For example, 3-nitropyrrolidine-1-carboxylate is reduced under H₂ (3 atm) in ethanol at 50°C. This method achieves >90% conversion but requires stringent removal of residual catalysts.

Continuous Flow Synthesis

Recent advancements adopt continuous flow systems to enhance reproducibility. A two-stage reactor setup enables:

- Ring Formation: Microfluidic RCM at 60°C with immobilized Grubbs catalyst.

- Boc Protection: In-line mixing with Boc₂O in THF, achieving 94% yield.

Comparative Analysis of Methods

| Method | Yield (%) | Purity (%) | Scalability | Cost Efficiency |

|---|---|---|---|---|

| RCM Approach | 62–68 | >95 | Moderate | High |

| Nucleophilic Substitution | 78–85 | >98 | High | Moderate |

| Reductive Amination | 70–75 | >97 | Low | Low |

| Catalytic Hydrogenation | 90–92 | >99 | High | High |

Key Observations:

- Nucleophilic Substitution balances yield and scalability for industrial use.

- Catalytic Hydrogenation offers superior purity but demands specialized equipment.

Challenges and Mitigation Strategies

Byproduct Formation

Chemical Reactions Analysis

tert-Butyl 3-(phenylamino)pyrrolidine-1-carboxylate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

Substitution: The phenylamino group can undergo substitution reactions with various reagents to form different derivatives. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles.

Scientific Research Applications

Pharmaceutical Applications

1. Drug Development

The compound is being explored as a lead compound in drug development due to its structural characteristics that suggest significant biological activity. It has been identified as a candidate for treating various diseases, including cancer and autoimmune disorders. Its ability to interact with specific biological targets makes it valuable in the design of new therapeutics.

2. Mechanism of Action

Research indicates that compounds with similar structures often exhibit inhibitory effects on deubiquitylating enzymes (DUBs), which are implicated in cancer and mitochondrial dysfunction. For instance, studies on related compounds have shown their effectiveness in inhibiting Ubiquitin Specific Peptidase 30 (USP30), suggesting that tert-butyl 3-(phenylamino)pyrrolidine-1-carboxylate may have similar mechanisms of action .

1. Binding Affinity Studies

Interaction studies have demonstrated that tert-butyl 3-(phenylamino)pyrrolidine-1-carboxylate can bind to various biological targets, including receptors and enzymes. Techniques such as surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) are employed to assess binding affinities and kinetics.

2. Case Studies

Several case studies illustrate the compound's therapeutic potential:

- Autoimmune Disease Models : In preclinical models of lupus, compounds structurally related to tert-butyl 3-(phenylamino)pyrrolidine-1-carboxylate have shown promise in reducing disease symptoms by modulating immune responses .

- Cancer Research : Investigations into its effects on cancer cell lines have revealed that it may inhibit cell proliferation and induce apoptosis, warranting further exploration in clinical settings .

Synthesis and Derivatives

The synthesis of tert-butyl 3-(phenylamino)pyrrolidine-1-carboxylate typically involves multi-step organic reactions, including:

- Formation of the Pyrrolidine Ring : Utilizing starting materials such as phenylamines.

- Carboxylation Reactions : To introduce the carboxylic acid functional group.

Several derivatives of this compound are also under investigation for enhanced efficacy or altered pharmacological profiles. These derivatives maintain the core structure while varying substituents on the pyrrolidine or phenyl groups to optimize activity.

Mechanism of Action

The mechanism of action of tert-Butyl 3-(phenylamino)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The phenylamino group and pyrrolidine ring play crucial roles in binding to target proteins and modulating their activity. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Differences

The following table summarizes key structural features, molecular data, and commercial availability of tert-Butyl 3-(phenylamino)pyrrolidine-1-carboxylate and related pyrrolidine derivatives:

Key Observations:

Substituent Impact on Reactivity and Applications: Phenylamino vs. Phenyl (CAS 147410-43-3): The phenylamino group in the target compound introduces an additional nitrogen atom, enabling hydrogen bonding and enhancing polarity compared to the purely hydrophobic phenyl substituent. This may improve solubility in polar solvents or interaction with biological targets . Brominated Derivative (CAS 1203685-04-4): The bromine atom in the 2-bromophenyl variant increases molecular weight by ~80 g/mol and provides a site for cross-coupling reactions (e.g., Suzuki-Miyaura), making it valuable in medicinal chemistry for late-stage functionalization . Pyrazin-2-ylamino Substituent (CAS 1186298-86-1): The pyrazine ring introduces two additional nitrogen atoms, enhancing hydrogen-bonding capacity and electronic diversity. This heteroaromatic group is often leveraged in kinase inhibitor design .

Steric and Electronic Effects :

- The tert-butyl carbamate group in all compounds provides steric protection to the pyrrolidine nitrogen, improving stability during synthetic processes.

- Fluoropyridinyl derivatives (e.g., CAS 816468-24-3 in ) exhibit electron-withdrawing effects, which can modulate the basicity of the pyrrolidine nitrogen and influence binding affinity in drug-receptor interactions .

Commercial Availability and Use Cases: Compounds with simpler substituents (e.g., phenyl or bromophenyl) are available in larger quantities (up to 5g), suggesting their utility as intermediates in scalable syntheses . The pyrazin-2-ylamino variant is offered by specialized suppliers (e.g., Hairui Chem) with custom synthesis options, reflecting its niche application in early-stage drug discovery .

Research Implications:

- The structural diversity of these compounds supports structure-activity relationship (SAR) studies, particularly in optimizing pharmacokinetic properties (e.g., solubility, metabolic stability) for pyrrolidine-based therapeutics.

- Fluorinated and brominated derivatives are critical for radiolabeling or probe synthesis in biochemical assays .

Biological Activity

Overview

tert-Butyl 3-(phenylamino)pyrrolidine-1-carboxylate is a synthetic compound that has garnered attention for its potential biological activities. Characterized by a pyrrolidine ring substituted with a phenylamino group and a tert-butyl ester, this compound is being investigated for its applications in medicinal chemistry and biological research.

Chemical Structure and Properties

The molecular formula of tert-Butyl 3-(phenylamino)pyrrolidine-1-carboxylate is . The compound features the following structural components:

- Pyrrolidine Ring : A five-membered nitrogen-containing ring that contributes to the compound's biological activity.

- Phenylamino Group : Enhances interactions with various biological targets.

- Tert-Butyl Ester : Provides steric hindrance, potentially influencing the compound's pharmacokinetics.

The mechanism of action for tert-Butyl 3-(phenylamino)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets within biological systems. The phenylamino group plays a critical role in binding to target proteins, which can modulate their activity. This interaction may lead to various downstream effects, depending on the cellular context and the specific pathways involved.

Biological Activities

Research indicates that tert-Butyl 3-(phenylamino)pyrrolidine-1-carboxylate exhibits several biological activities, including:

- Inhibition of Metalloproteases : The compound has been identified as a potential inhibitor of metalloproteases, particularly zinc proteases. This inhibition could be beneficial in treating conditions associated with excessive metalloprotease activity, such as cardiovascular diseases and certain cancers .

- Antiviral Properties : Preliminary studies suggest that compounds with similar structures may exhibit antiviral activities against various viruses, although specific data on this compound's antiviral efficacy remains limited .

- Cytostatic Effects : The compound may also possess cytostatic properties, indicating potential applications in cancer therapy by inhibiting cell proliferation .

Table 1: Summary of Biological Activities

Case Studies

- Metalloprotease Inhibition : A study reported that pyrrolidine derivatives, including tert-butyl 3-(phenylamino)pyrrolidine-1-carboxylate, effectively inhibited metalloproteases in vitro. This suggests a therapeutic role in conditions characterized by excessive proteolytic activity .

- Antiviral Screening : While specific antiviral data for this compound is sparse, related compounds have demonstrated effectiveness against viral infections in laboratory settings. Future research is needed to establish the antiviral profile of tert-butyl 3-(phenylamino)pyrrolidine-1-carboxylate .

Q & A

Q. What are the optimal synthetic routes for tert-Butyl 3-(phenylamino)pyrrolidine-1-carboxylate, and how can reaction conditions be tailored to improve yield?

- Methodological Answer : The synthesis of this compound typically involves coupling reactions between pyrrolidine derivatives and phenylamine groups. For example, tert-butyl-protected intermediates can be functionalized via nucleophilic substitution or Buchwald-Hartwig amination. Key steps include:

- Protection/Deprotection : Use tert-butyloxycarbonyl (Boc) groups to protect reactive amines during synthesis. Deprotection with trifluoroacetic acid (TFA) may be required in later stages .

- Catalysis : Palladium catalysts (e.g., Pd(OAc)₂) with ligands like Xantphos facilitate C–N bond formation in aromatic systems .

- Purification : Fast column chromatography (e.g., ethanol/chloroform 1:10) effectively isolates the product, achieving ~60% yield in optimized conditions .

Q. How should researchers handle and store tert-Butyl 3-(phenylamino)pyrrolidine-1-carboxylate to ensure stability?

- Methodological Answer :

- Storage : Refrigerate at 2–8°C in airtight containers to prevent hydrolysis of the Boc group. Avoid exposure to moisture and strong acids/bases .

- Handling : Use respiratory protection (N95 masks), nitrile gloves, and eye/face shields to minimize inhalation or dermal contact. Work in a fume hood with emergency eyewash stations .

Q. What spectroscopic techniques are most reliable for characterizing this compound?

- Methodological Answer :

- NMR : ¹H and ¹³C NMR confirm regiochemistry and Boc-group integrity. For example, tert-butyl protons appear as a singlet at ~1.4 ppm, while pyrrolidine ring protons show splitting patterns between 3.0–4.5 ppm .

- HRMS : High-resolution mass spectrometry (e.g., ESI-HRMS) validates molecular weight with <2 ppm error .

- IR : Detect carbonyl stretches (C=O) from the Boc group at ~1680–1720 cm⁻¹ .

Advanced Research Questions

Q. How can reaction kinetics and thermodynamics be balanced to control stereoselectivity in pyrrolidine functionalization?

- Methodological Answer :

- Kinetic Control : Use low temperatures (0–20°C) and bulky bases (e.g., DIPEA) to favor less sterically hindered transition states .

- Thermodynamic Control : Prolonged heating (45–60°C) with polar aprotic solvents (e.g., DMF) can equilibrate intermediates toward more stable diastereomers .

- Chiral Resolution : Employ chiral HPLC or enzymatic resolution for enantiopure products .

Q. What strategies mitigate decomposition during long-term storage or under harsh reaction conditions?

- Methodological Answer :

- Stabilizers : Add radical scavengers (e.g., BHT) to prevent oxidation of the phenylamino group .

- Lyophilization : Freeze-drying in inert atmospheres (argon/nitrogen) preserves hygroscopic compounds .

- pH Monitoring : Maintain neutral conditions (pH 6–8) during reactions to avoid Boc-group cleavage .

Q. How can researchers resolve contradictory data in spectroscopic analysis (e.g., unexpected NMR splitting patterns)?

- Methodological Answer :

- Variable Temperature (VT) NMR : Identify dynamic processes (e.g., ring puckering in pyrrolidine) by acquiring spectra at −40°C to 80°C .

- DFT Calculations : Compare experimental NMR shifts with density functional theory (DFT)-predicted values to assign ambiguous signals .

- 2D Experiments : Use HSQC and NOESY to correlate protons and carbons or confirm spatial proximity of substituents .

Q. What advanced applications does this compound have in medicinal chemistry or materials science?

- Methodological Answer :

- Drug Development : Serve as a precursor for kinase inhibitors or GPCR modulators by functionalizing the phenylamino group with heterocycles (e.g., pyridines) .

- Polymer Chemistry : Incorporate into peptidomimetic polymers via ring-opening metathesis polymerization (ROMP) to create bioactive scaffolds .

- Cross-Coupling : Use Suzuki-Miyaura reactions (boronates) or Sonogashira couplings (terminal alkynes) to diversify the pyrrolidine core .

Data Contradiction Analysis

Q. How to reconcile discrepancies in reported reaction yields for similar synthetic routes?

- Methodological Answer :

- Parameter Optimization : Systematically vary catalyst loading (1–5 mol%), solvent polarity (THF vs. DCM), and reaction time (1–24 hrs) to identify critical factors .

- Byproduct Analysis : Use LC-MS to detect side products (e.g., de-Boc intermediates) that reduce yield .

- Scale-Up Validation : Reproduce small-scale reactions (10–100 mg) at gram-scale to assess reproducibility .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.